Neopentyl 2-bromopropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
5441-01-0 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2,2-dimethylpropyl 2-bromopropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-6(9)7(10)11-5-8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
FSEZYMCROKYKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(C)(C)C)Br |
Origin of Product |
United States |
Contextualizing Neopentyl Esters Within Contemporary Organic Chemistry
Esters are a fundamental class of organic compounds, defined by a carbonyl group adjacent to an ether linkage, with the general structure R-COO-R'. numberanalytics.comnumberanalytics.com They are prevalent in nature, contributing to the aromas of fruits and flowers, and are crucial in industry for producing polymers, fragrances, and pharmaceuticals. numberanalytics.comnumberanalytics.com
The neopentyl group, 2,2-dimethylpropyl, is a bulky alkyl group characterized by a central carbon atom bonded to four other carbons. fiveable.me When this group serves as the alcohol-derived portion of an ester, it imparts distinct and valuable properties to the molecule. The primary influence of the neopentyl group is its significant steric hindrance. fiveable.me This bulkiness can shield the reactive ester carbonyl group from nucleophilic attack, a feature strategically employed in organic synthesis to protect this functional group while other parts of a molecule undergo reaction. fiveable.me
This steric shielding also confers remarkable stability. Neopentyl esters exhibit a high resistance to hydrolysis under both acidic and basic conditions. acs.org This robustness makes them suitable as linkers in complex molecules, such as dendrimers, where stability is paramount. acs.org The unique, highly branched structure of the neopentyl group also affects the physical properties of the compounds it is part of, influencing boiling points, melting points, and solubility. fiveable.me For instance, the high symmetry of neopentane (B1206597) leads to an unusually high melting point and low boiling point compared to its less branched isomers, a trend that can influence its derivatives. wikipedia.org
Table 1: Physical Properties of Selected Neopentyl-Containing Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| Neopentane wikipedia.org | 2,2-Dimethylpropane | C5H12 | 72.15 | 9.5 | -16.5 |
| Neopentyl alcohol wikipedia.org | 2,2-Dimethylpropan-1-ol | C5H12O | 88.15 | 113.5 | 52.5 |
Significance of the 2 Bromopropanoate Moiety in Mechanistic and Synthetic Chemistry
Esterification Routes to Neopentyl 2-Bromopropanoate
The formation of the ester linkage in this compound is the key synthetic step. Due to the significant steric hindrance posed by the neopentyl group, direct esterification methods require careful consideration of reaction conditions and catalysts.
Direct Synthesis Approaches (e.g., from Neopentyl Alcohol and 2-Bromopropanoic Acid Derivatives)
The most direct route to this compound involves the reaction of neopentyl alcohol with an activated form of 2-bromopropanoic acid, such as its acyl chloride or bromide. This approach circumvents the equilibrium limitations of Fischer-Speier esterification and is generally more effective for sterically hindered alcohols.
The reaction of neopentyl alcohol with 2-bromopropionyl chloride or 2-bromopropionyl bromide is a highly plausible method for the synthesis of this compound. This acylation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The use of the more reactive acyl bromide can be advantageous in cases of severe steric hindrance. A general representation of this reaction is as follows:
(CH₃)₃CCH₂OH + BrCH(CH₃)COCl → (CH₃)₃CCH₂OCOCH(Br)CH₃ + HCl
While specific literature detailing this exact reaction is not abundant, the principles of acylating sterically hindered alcohols are well-established. The reaction of neopentyl alcohol with phosphorus tribromide to form neopentyl bromide proceeds without rearrangement, suggesting that the use of 2-bromopropionyl bromide would similarly yield the desired ester without skeletal rearrangement. afinitica.com
Another direct approach is the Fischer-Speier esterification, which involves heating neopentyl alcohol and 2-bromopropanoic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com However, the steric hindrance of neopentyl alcohol can make this equilibrium-driven reaction slow and inefficient. google.com To drive the reaction towards the product, a large excess of one reactant (typically the alcohol) or the continuous removal of water is necessary. google.com
For sterically demanding esterifications, the Steglich esterification offers a mild and effective alternative. ontosight.aidoubtnut.com This method utilizes a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid. ontosight.aidoubtnut.com This allows the reaction to proceed at room temperature and is particularly suitable for acid-sensitive substrates or when trying to avoid the harsh conditions of Fischer esterification. ontosight.ai The general mechanism involves the formation of a highly reactive O-acylisourea intermediate. ontosight.ai
| Direct Synthesis Method | Reactants | Key Reagents/Catalysts | General Conditions | Advantages | Potential Challenges |
| Acylation | Neopentyl alcohol, 2-Bromopropionyl chloride/bromide | Pyridine, Triethylamine | Anhydrous solvent, often at or below room temperature | High reactivity, avoids equilibrium | Acyl halides can be moisture-sensitive |
| Fischer-Speier Esterification | Neopentyl alcohol, 2-Bromopropanoic acid | H₂SO₄, TsOH | High temperature, excess alcohol or water removal | Inexpensive reagents | Slow reaction rate, potential for side reactions due to harsh conditions |
| Steglich Esterification | Neopentyl alcohol, 2-Bromopropanoic acid | DCC, DMAP | Mild, room temperature | High yields for sterically hindered substrates, mild conditions | Cost of reagents, removal of dicyclohexylurea byproduct |
Alternative Synthetic Pathways
An alternative to direct esterification is the Mitsunobu reaction. reddit.comgoogle.com This powerful reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry (though not relevant for the achiral neopentyl alcohol). reddit.com The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com The alcohol is activated in situ, allowing for nucleophilic attack by the carboxylate anion of 2-bromopropanoic acid. reddit.com This method is often successful when other esterification methods fail due to steric hindrance. google.com
Precursor Chemistry and Derivatizations
The successful synthesis of this compound relies on the availability and purity of its precursors.
Neopentyl Alcohol ((CH₃)₃CCH₂OH) , a colorless solid, is the source of the neopentyl group. wikipedia.org It can be prepared through several methods, including the reduction of trimethylacetic acid or its esters with a strong reducing agent like lithium aluminum hydride. wikipedia.org An industrial synthesis involves the hydroperoxide of diisobutylene. wikipedia.org A patented method describes the high-purity synthesis of neopentyl alcohol via the reduction of pivalic acid esters with metallic sodium. organicmystery.com Despite being a primary alcohol, the neopentyl group's steric bulk significantly hinders Sₙ2 reactions. reddit.com Reactions with strong acids like HCl or HBr can lead to rearrangement products. doubtnut.comorganicmystery.com For instance, the reaction with concentrated HBr can yield 2-bromo-2-methylbutane. doubtnut.com
| Neopentyl Alcohol Synthesis | Starting Material | Key Reagents | Reported Yield | Reference |
| Reduction | Trimethylacetic acid | Lithium aluminum hydride | - | wikipedia.org |
| Reduction of Ester | Methyl pivalate | Sodium metal | 80% | organicmystery.com |
| From Diisobutylene | Diisobutylene | Hydrogen peroxide, Sulfuric acid | - | wikipedia.org |
2-Bromopropanoic Acid (CH₃CH(Br)COOH) and its derivatives are the source of the 2-bromopropanoyl moiety. 2-Bromopropanoic acid can be synthesized from propionic acid via a Hell-Volhard-Zelinsky reaction, using bromine and a catalytic amount of phosphorus tribromide. A more direct route to the highly reactive 2-bromopropionyl bromide (CH₃CH(Br)COBr) involves the reaction of propionic acid with bromine and red phosphorus, with reported yields of 75-80%. researchgate.net This acyl bromide can then be hydrolyzed to 2-bromopropanoic acid. researchgate.net Alternatively, 2-bromopropionyl chloride (CH₃CH(Br)COCl) can be prepared by the acylation of propionic acid with thionyl chloride in the presence of bromine and red phosphorus. google.com These acyl halides are versatile reagents for introducing the 2-bromopropanoyl group. researchgate.net
| Precursor | Starting Material | Key Reagents | Reported Yield | Reference |
| 2-Bromopropionyl bromide | Propionic acid | Bromine, Red phosphorus | 75-80% | researchgate.net |
| 2-Bromopropanoic acid | 2-Bromopropionyl bromide | Water | - | researchgate.net |
| 2-Bromopropionyl chloride | Propionic acid, Sulfoxide chloride | Red phosphorus, Dry bromine | - | google.com |
Neopentyl 2 Bromopropanoate As an Initiator in Controlled Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) Initiation by Neopentyl 2-Bromopropanoate (B1255678)
ATRP is a powerful CRP technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and diverse architectures. cmu.edu The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. acs.org An initiator like neopentyl 2-bromopropanoate plays a crucial role by providing the initial alkyl halide that, in the presence of a transition metal catalyst, generates the first radicals to begin polymerization.
Kinetic Studies of ATRP Mediated by 2-Bromopropanoate Initiators
The kinetics of ATRP are central to understanding the degree of control over the polymerization. The rate of polymerization is influenced by the concentrations of the monomer, initiator, and catalyst complex (in both its activator and deactivator states). cmu.edu The effectiveness of an initiator is largely determined by its activation rate constant (k_act), which describes the rate at which the dormant alkyl halide species is converted into an active radical by the catalyst. colab.ws
For an ATRP to be well-controlled, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu This ensures that all polymer chains begin to grow at approximately the same time, leading to a narrow molecular weight distribution. Initiators based on the 2-bromopropanoate structure, such as methyl 2-bromopropionate (MBrP) and ethyl 2-bromopropionate (EBP), are secondary halides that have been extensively studied. cmu.educmu.edu Their reactivity is a balance between being active enough to initiate polymerization efficiently but stable enough to allow for controlled growth.
Studies comparing various initiators have shown that the structure of the alkyl halide has a profound impact on the activation rate. colab.wsresearchgate.net The reactivity generally follows the order of tertiary > secondary > primary alkyl halides, which corresponds to the stability of the formed radical. acs.org The nature of the halogen is also critical, with reactivity decreasing from iodide to bromide to chloride. colab.wsresearchgate.net While MBrP is considered a less active initiator compared to species with stronger radical-stabilizing groups (like an α-phenyl group), it provides excellent control for a variety of monomers, including acrylates and styrenes. acs.orgacs.org
| Initiator Type | Relative kact Ratio | Example Compound |
|---|---|---|
| Primary α-bromoester | 1 | Methyl 2-bromopropionate |
| Secondary α-bromoester | 10 | Methyl 2-bromoisobutyrate |
| Tertiary α-bromoester | 80 | - |
| Alkyl bromide with α-CN group | 600 | 2-bromopropionitrile |
| Alkyl bromide with α-Ph and α-C(O)OEt groups | 140,000 | Ethyl α-bromophenylacetate |
This table illustrates the significant impact of initiator structure on the activation rate constant, based on data from comparative studies. colab.wsresearchgate.net
Molecular Weight Control and Polydispersity in ATRP Systems
A key advantage of ATRP is the ability to target specific molecular weights and achieve narrow molecular weight distributions, quantified by the polydispersity index (Đ or PDI, M_w/M_n). cmu.edu In an ideal ATRP system, the number-average degree of polymerization (DP_n) is determined by the ratio of the concentration of consumed monomer ([M]) to the initial concentration of the initiator ([RX]_0). cmu.edu
Initiators like this compound facilitate this control by ensuring a high initiation efficiency, meaning nearly all initiator molecules start a polymer chain. This leads to a linear increase in molecular weight with monomer conversion and produces polymers with low Đ values, typically below 1.5. rsc.orgcmu.edu
The precise control afforded by 2-bromopropanoate initiators has been demonstrated in studies where different initiators are mixed to deliberately tailor the polydispersity. rsc.orgethz.ch For instance, by mixing a highly reactive initiator like ethyl 2-bromopropionate (EBP) with a less reactive one like ethyl 2-chloropropionate (ECP), researchers can synthesize polymers with Đ values ranging from ~1.1 to 1.7 simply by altering the ratio of the two initiators. rsc.orgethz.ch This highlights the predictable and controllable nature of initiation from these systems.
| Initiator Ratio (EBP:ECP, mol %) | Final Mn (g/mol) | Final Polydispersity (Đ) |
|---|---|---|
| 100:0 | 10,100 | 1.12 |
| 20:80 | 10,500 | 1.35 |
| 5:95 | 10,900 | 1.51 |
| 0:100 | 11,500 | 1.70 |
Data adapted from studies on tailoring polymer dispersity, demonstrating how the choice and ratio of initiators like 2-bromopropionates can precisely control polymer properties. ethz.ch
Influence of Catalyst Systems and Ligands in 2-Bromopropanoate Initiated ATRP
A variety of ligands have been used in conjunction with 2-bromopropanoate initiators. Common examples include 2,2′-bipyridine (bpy) and its derivatives, and multidentate amines like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (Me_6TREN). acs.orgresearchgate.net
The structure of the ligand significantly impacts catalyst activity. researchgate.net Generally, more electron-donating ligands increase the reducing power of the Cu(I) complex, leading to a higher K_ATRP and a faster polymerization. acs.org The geometry and steric bulk of the ligand also play a role in the dynamics of the atom transfer process. nsf.gov For example, bridged or branched tetradentate ligands like Me_6TREN often form highly active catalysts that allow for polymerization with very low catalyst concentrations. acs.org The choice of ligand must be matched with the monomer and initiator to achieve optimal control. For instance, a highly active catalyst might be necessary for less reactive monomers, while a less active catalyst might provide better control for highly reactive monomers like acrylates. cmu.edu
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another major CRP technique that operates via a different mechanism than ATRP. It involves a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
This compound Derivatives as Potential Chain Transfer Agents in RAFT
This compound itself is not a RAFT CTA. However, it can serve as a precursor for the synthesis of a functional RAFT agent. The core of a RAFT agent is the thiocarbonylthio group (–C(=S)S–). mdpi.com An alkyl halide like this compound can be chemically converted into a RAFT agent through nucleophilic substitution.
For example, the bromine atom can be displaced by a sulfur-containing nucleophile, such as a salt of a xanthic acid or a dithiocarboxylic acid. researchgate.net A common synthetic route involves reacting the corresponding 2-bromopropionic acid or its ester with potassium O-ethyl xanthate. researchgate.net This reaction replaces the bromide with an O-ethyl xanthate group, creating a functional RAFT agent capable of controlling the polymerization of various monomers. The neopentyl ester portion of the original molecule would remain as the "R-group" of the RAFT agent, which is the fragment that re-initiates polymerization. mdpi.com
Tailoring Polymer Architectures via this compound Initiated Polymerizations
The "living" nature of ATRP, where the polymer chains retain a reactive halogen end-group, makes it an exceptional tool for creating complex polymer architectures. sigmaaldrich.com Using this compound as an initiator provides a starting point for these advanced syntheses.
The most common application is the synthesis of block copolymers. nih.gov This is achieved by first polymerizing one monomer using the initiator to create a homopolymer (a macroinitiator). This polymer, which has a terminal bromine atom derived from the 2-bromopropanoate group, is then used to initiate the polymerization of a second, different monomer, resulting in a diblock copolymer. acs.orgcmu.edu This process of sequential monomer addition can be repeated to form triblock or multiblock copolymers. dergipark.org.tr
Furthermore, by designing initiators with multiple 2-bromopropanoate groups, more complex topologies can be achieved. A difunctional initiator, for example, can be used to grow two polymer chains simultaneously, leading to a telechelic polymer. An initiator with three or more initiating sites can produce star-shaped or brush-like polymers. sigmaaldrich.com This versatility allows for the precise engineering of macromolecular structures with tailored properties for a wide range of applications.
Block Copolymer Synthesis
There is no available scientific literature detailing the use of this compound as an initiator for the synthesis of block copolymers.
Star, Brush, and Hyperbranched Polymer Architectures
There is no available scientific literature detailing the use of this compound as an initiator for the synthesis of star, brush, or hyperbranched polymers.
Mechanistic Investigations of Reactions Involving Neopentyl 2 Bromopropanoate
Neopentyl Group Rearrangements in Nucleophilic Substitutions and Carbocation Chemistry
The neopentyl group, (CH₃)₃CCH₂–, is well-known for its impact on reaction mechanisms, primarily due to its steric bulk and the electronic instability of its corresponding primary carbocation.
Wagner-Meerwein Rearrangements and Carbocation Intermediates
In reactions that proceed through a carbocationic intermediate, the neopentyl group is highly prone to Wagner-Meerwein rearrangements. Should reaction conditions, such as solvolysis in a strongly ionizing, non-nucleophilic solvent, lead to the formation of a primary neopentyl carbocation, it would be extremely unstable. This instability provides a potent thermodynamic driving force for a rapid 1,2-methyl shift. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation, the tert-amyl carbocation. Consequently, the final products of such a reaction would incorporate the rearranged tert-amyl skeleton, not the original neopentyl structure. The detection of these rearranged products serves as strong evidence for a mechanism involving a carbocation intermediate.
Steric Hindrance Effects on Reaction Pathways
The significant steric bulk of the neopentyl group presents a major obstacle to reactions that follow an Sₙ2 pathway. In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. The three methyl groups of the neopentyl structure effectively block this backside attack, leading to a high-energy transition state and thus a very slow reaction rate.
This steric inhibition often forces the reaction into alternative mechanistic routes. For instance, rather than a direct Sₙ2 attack, the reaction may favor an Sₙ1 mechanism, especially in polar, ionizing solvents. However, as noted, an Sₙ1 pathway would likely be complicated by Wagner-Meerwein rearrangements. Another possible alternative is an elimination (E2) reaction, where a strong base abstracts a proton. The competition between Sₙ1, Sₙ2, and E2 pathways is therefore a finely balanced outcome, heavily influenced by the steric hindrance of the neopentyl group, as well as the specific nucleophile, solvent, and temperature used.
Neighboring Group Participation of the 2-Bromopropanoate (B1255678) Moiety
The 2-bromopropanoate portion of the molecule can actively participate in reactions, a phenomenon known as neighboring group participation (NGP). This intramolecular involvement can accelerate reaction rates and dictate the stereochemical outcome.
Intramolecular Assistance and Stereochemical Outcomes (e.g., Retention of Configuration in Alkaline Hydrolysis)
During the alkaline hydrolysis of neopentyl 2-bromopropanoate, the bromine atom at the alpha-carbon can act as an internal nucleophile. This leads to a mechanism that results in the retention of configuration at the stereocenter, rather than the inversion typically expected from a direct Sₙ2 attack by a hydroxide (B78521) ion.
Radical Intermediates in Reactions of this compound
In addition to ionic reaction pathways, this compound can undergo reactions involving radical intermediates. This typically occurs under conditions that promote the homolytic cleavage of the carbon-bromine bond, such as exposure to radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or irradiation with UV light.
A key application where α-bromo esters like this compound are utilized is in Atom Transfer Radical Polymerization (ATRP). In this controlled polymerization technique, a transition metal complex, commonly a copper(I) species, abstracts the bromine atom from the initiator molecule. This atom transfer process generates a carbon-centered radical at the C2 position and the corresponding oxidized metal complex (e.g., copper(II) bromide). This radical is stabilized by resonance with the adjacent carbonyl group and can then proceed to initiate the polymerization of vinyl monomers. The bulky neopentyl group can influence the kinetics of both the initiation and propagation steps of the polymerization.
Stereochemical Aspects and Asymmetric Synthesis Utilizing Neopentyl 2 Bromopropanoate
Chiral Auxiliaries Derived from or Used with 2-Bromopropanoate (B1255678) Structures
A primary strategy in asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This approach converts an enantioselective reaction into a diastereoselective one, where the existing stereocenter of the auxiliary influences the formation of a new stereocenter. wikipedia.org
While neopentyl 2-bromopropanoate itself can be used as a chiral precursor if resolved into its enantiomers, it is more common to employ 2-bromopropanoic acid derivatives in conjunction with well-established chiral auxiliaries. For instance, the 2-bromopropionyl group can be attached to a chiral alcohol or amine, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral substrate. wikipedia.orgblogspot.com The auxiliary then sterically guides the approach of reagents from a specific face, leading to a high degree of diastereoselectivity in reactions at the carbon bearing the bromine atom.
The use of chiral auxiliaries attached to a propanoate structure is a well-established method for achieving high enantioselectivity in a variety of transformations, including alkylations and aldol (B89426) reactions. researchgate.net In a typical sequence, the chiral auxiliary is first acylated with 2-bromopropionyl chloride or a related derivative. williams.edu The resulting compound, now containing a directing chiral group, undergoes a diastereoselective reaction. For example, in an alkylation reaction, deprotonation of the α-carbon forms a chiral enolate, which then reacts with an electrophile. blogspot.com The bulky nature of the auxiliary dictates the facial bias of the reaction, resulting in the preferential formation of one diastereomer. blogspot.comresearchgate.net
A prominent example is the Evans asymmetric aldol reaction, where an N-acyloxazolidinone, derived from an enantiopure amino alcohol, is used to control the stereochemical outcome. blogspot.com The formation of a Z-enolate, often accomplished with a boron triflate and a hindered base, is followed by the addition of an aldehyde. The stereochemistry of the resulting aldol adduct is controlled by the chiral auxiliary, which directs the aldehyde to a specific face of the enolate. blogspot.comyork.ac.uk Subsequent removal of the auxiliary yields an enantiomerically enriched β-hydroxy acid derivative. blogspot.com This strategy has been instrumental in the synthesis of complex natural products. blogspot.comresearchgate.net
Asymmetric Induction in Carbon-Carbon Bond Forming Reactions
Asymmetric induction is the process by which a chiral element within a substrate or catalyst influences the creation of a new stereocenter, leading to an unequal mixture of stereoisomers. openochem.org In reactions involving this compound or its derivatives, the goal is to control the configuration of the new stereocenter formed during carbon-carbon bond formation.
Enantioconvergent cross-coupling has emerged as a powerful technique for transforming racemic starting materials into a single enantiomer of a product. nih.gov This approach is particularly relevant for racemic α-bromo esters like this compound. In these reactions, a chiral transition-metal catalyst, often based on nickel or copper, is used to couple the racemic alkyl halide with a nucleophile, such as an organozinc or organoboron reagent. nih.govnih.gov
The mechanism typically involves the formation of a radical from the alkyl halide. nih.gov This prochiral radical is then intercepted by a chiral metal complex. The enantioselectivity is determined in the subsequent bond-forming step, where the chiral ligand environment around the metal center dictates the facial selectivity of the coupling, leading to a high enantiomeric excess of the product. nih.govresearchgate.net This method avoids the need for stoichiometric chiral auxiliaries and allows for the efficient conversion of a racemate into a valuable, enantioenriched compound. nih.gov
Table 1: Examples of Enantioconvergent Cross-Coupling Reactions of Racemic α-Bromo Esters Note: This table presents generalized findings for α-bromo esters, as specific data for the neopentyl ester is not widely published. The principles are directly applicable.
| Catalyst System | Ligand Type | Nucleophile | Product Type | Typical Enantiomeric Excess (e.e.) |
| NiCl₂/Diamine | Chiral Diamine | Arylboronic Ester | α-Aryl Propanoate | High (up to 99%) nih.gov |
| Cu(I)/N,N,P-Ligand | Cinchona Alkaloid Derivative | Azole C-H Bond | α-Azolyl Propanoate | High (up to 95%) nih.gov |
| Fe-salt/Bisphosphine | Chiral Bisphosphine | Grignard Reagent | α-Alkyl Propanoate | Good (up to 91%) researchgate.net |
| NiCl₂/Bis(oxazoline) | Chiral Bis(oxazoline) | Organozinc Reagent | α-Aryl/Alkyl Propanoate | High (up to 98%) nih.gov |
The aldol reaction is a cornerstone of carbon-carbon bond formation. nih.gov When using derivatives of 2-bromopropanoate, the challenge lies in controlling the absolute and relative stereochemistry of the resulting β-hydroxy ester. One strategy involves the use of chiral catalysts to mediate the reaction between an enolate derived from the 2-bromopropanoate and an aldehyde. organic-chemistry.org
For instance, a Reformatsky-type reaction, where an organozinc enolate is generated from the α-bromo ester, can be rendered enantioselective by the addition of a chiral ligand. The ligand coordinates to the zinc atom, creating a chiral environment that biases the addition to the aldehyde. Alternatively, organocatalysis has become a powerful tool for enantioselective aldol reactions. nih.govmdpi.com Chiral amines or thioureas can catalyze the reaction, often providing high yields and excellent enantioselectivities under mild conditions. mdpi.comnih.gov The catalyst activates the reactants and controls the stereochemical outcome through the formation of well-defined transition states. nih.gov
Table 2: Catalytic Enantioselective Aldol-Type Reactions Note: This table illustrates general approaches for generating chiral aldol products, a strategy applicable to derivatives of 2-bromopropanoic acid.
| Reaction Type | Catalyst Type | Key Features | Typical Stereoselectivity |
| Asymmetric Aldol | Chiral Al-based Lewis Acid | Mediates addition of acyl bromides to aldehydes. | High syn/anti ratio (e.g., 98:2) and e.e. (>95%) organic-chemistry.org |
| Henry (Nitroaldol) | Chiral Cinchona Alkaloid | Organocatalytic addition of nitroalkanes to α-ketoesters. | High e.e. for a broad substrate scope nih.gov |
| Evans Aldol | Boron Enolate with Chiral Auxiliary | Z-enolate formation leads to predictable syn-aldol product. | High diastereoselectivity (>99%) york.ac.uk |
| Organocatalytic Aldol | Proline Derivatives | Enamine-mediated mechanism. | Good to excellent e.e. nih.gov |
Control of Stereogenic Centers in Resultant Products
The ultimate goal of the aforementioned synthetic strategies is the precise control over the configuration of all newly formed stereogenic centers in the final product. In reactions starting with this compound, this primarily concerns the stereocenter at the α-carbon and any new stereocenters created during the reaction.
The choice of methodology dictates the stereochemical outcome. When using a chiral auxiliary, the stereochemistry is governed by the inherent chirality of the auxiliary, which provides a strong facial bias for the approach of the electrophile. blogspot.com The resulting product is one major diastereomer, which can then be separated from minor isomers. Cleavage of the auxiliary reveals the enantiomerically enriched product. wikipedia.org
In catalyst-controlled reactions, such as enantioconvergent cross-couplings or asymmetric aldol additions, the chiral catalyst or ligand is responsible for stereochemical control. nih.govorganic-chemistry.org The catalyst and reactants form a diastereomeric transition state, and the difference in activation energy between the possible transition states determines the enantiomeric excess of the product. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, chemists can favor the formation of one transition state over the other, thus producing the desired enantiomer with high selectivity. In reactions that form multiple stereocenters, such as the aldol reaction, both relative (syn/anti) and absolute stereochemistry must be controlled, often through the selection of specific catalyst and enolate geometries. york.ac.ukorganic-chemistry.org
Advanced Applications and Functional Material Development
Fabrication of Polymer Brushes via Surface-Initiated Polymerization
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for grafting polymer chains from a substrate, creating a dense layer known as a polymer brush. nih.govnih.gov This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, thereby tailoring the surface properties of the material. utexas.edu
In this context, Neopentyl 2-bromopropanoate (B1255678) could theoretically be used as an initiator for SI-ATRP. The process would involve first immobilizing an initiator species derived from or similar to Neopentyl 2-bromopropanoate onto a substrate (e.g., silicon wafers, gold, or polymer films). The neopentyl group, being bulky, might influence the packing and density of the initiator layer on the surface. Following immobilization, the substrate would be immersed in a solution containing a monomer and a catalyst system (typically a copper complex), initiating the growth of polymer chains from the surface. The controlled nature of ATRP would, in principle, allow for the synthesis of well-defined polymer brushes. acs.org
Table 1: Theoretical Parameters for SI-ATRP using a this compound-derived Initiator
| Parameter | Theoretical Value/Condition | Rationale |
| Initiator | This compound derivative | Provides the initiating site for polymer growth. |
| Substrate | Silicon, Gold, PLA | Common substrates for surface modification. nih.gov |
| Monomer | Styrene, (Meth)acrylates | Monomers commonly polymerized via ATRP. utexas.edu |
| Catalyst System | Cu(I)Br / Ligand (e.g., bipyridine) | Standard catalyst system for ATRP. acs.org |
| Solvent | Toluene, Anisole, DMF | Solvents typically used for ATRP reactions. |
| Temperature | 60-110 °C | Typical temperature range for ATRP. |
Development of Functional Polymers with Tailored End-Groups
ATRP is a premier method for producing polymers with high degrees of end-group fidelity. aston.ac.uk The initiator used in the polymerization dictates the structure of one of the polymer chain ends (the α-end). cmu.edu By using an initiator like this compound, the resulting polymer chains would possess a neopentyl ester group at their α-terminus.
This neopentyl group, while sterically bulky, is generally considered chemically stable. The primary utility would be in applications where this bulky, hydrophobic group influences the polymer's properties, such as its solubility or self-assembly behavior in block copolymers. The other end of the polymer chain (the ω-end) would retain the bromine atom, which can be further modified through post-polymerization reactions to introduce other functional groups, leading to the formation of telechelic polymers. cmu.edu
Table 2: Potential Functional Polymers Synthesized with this compound
| Polymer Type | α-End Group | ω-End Group (Initial) | Potential Application of α-End Group |
| Polystyrene | Neopentyl propanoate | -Br | Modification of thermal properties (Tg) or solution self-assembly due to bulky, non-polar nature. |
| Poly(methyl methacrylate) | Neopentyl propanoate | -Br | Altering polymer solubility and compatibility in blends. |
| Poly(n-butyl acrylate) | Neopentyl propanoate | -Br | Use in thermoplastic elastomers where the bulky end-group may affect phase separation. nih.gov |
Role in Synthesis of Complex Organic Scaffolds and High-Value Compounds
Beyond polymerization, α-bromo esters are valuable reagents in organic synthesis, often used in reformatsky reactions or as precursors for generating enolates for C-C bond formation. This compound could serve as a building block in the synthesis of more complex molecules.
The neopentyl ester is known for its high steric hindrance, which can be exploited to direct the stereoselectivity of certain reactions. Furthermore, this group is robust and resistant to hydrolysis under mildly basic or acidic conditions where other esters (like methyl or ethyl esters) might cleave. This stability allows it to be carried through multiple synthetic steps before being removed under more forcing conditions, if necessary. While specific examples utilizing this compound are not documented, its structural motifs are relevant to the stereoselective synthesis of complex targets, such as hindered boronic esters or other sterically congested molecules. researchgate.net
Computational Chemistry Approaches to Neopentyl 2 Bromopropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These methods can provide valuable information about orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. Such calculations would be instrumental in understanding the reactivity of Neopentyl 2-bromopropanoate (B1255678), for instance, by identifying sites susceptible to nucleophilic or electrophilic attack. However, no published studies have reported these calculations for this specific ester.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are commonly employed to explore the conformational landscape of flexible molecules. By simulating the atomic motions over time, researchers can identify stable conformers and understand the dynamics of conformational changes. For Neopentyl 2-bromopropanoate, MD simulations could reveal the preferred spatial arrangements of the neopentyl and 2-bromopropanoate moieties, which can influence its physical properties and reactivity. At present, such simulation data for this compound is not available.
Mechanistic Insights through Computational Modeling
Computational modeling is a cornerstone for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Analysis and Reaction Pathways
The identification and characterization of transition states are crucial for understanding the kinetics and mechanisms of chemical reactions. Computational methods can be used to locate transition state structures and map out the entire reaction pathway for processes involving this compound, such as nucleophilic substitution or elimination reactions. This analysis would provide critical insights into the reaction barriers and the stereochemical outcomes of such transformations.
Energetic Profiles of Transformations
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can generate detailed energetic profiles for chemical reactions. These profiles are essential for determining the feasibility and selectivity of different reaction pathways. For this compound, this could involve, for example, comparing the energy barriers for SN1 versus SN2 type reactions at the chiral center.
Prediction of Spectroscopic Properties Relevant to Mechanistic Studies
Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can be invaluable in identifying reaction intermediates and products, thus corroborating proposed reaction mechanisms. For this compound, predicted spectroscopic data could aid in the characterization of this compound and any transient species formed during its reactions.
Q & A
Q. What are the optimal synthetic routes for neopentyl 2-bromopropanoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification between 2-bromopropanoic acid derivatives (e.g., 2-bromopropionyl chloride) and neopentyl alcohol. Reaction optimization should focus on catalysts (e.g., H₂SO₄ or DMAP), solvent selection (anhydrous conditions), and temperature control to minimize side reactions like hydrolysis. For brominated precursors, analogous methods for 3-bromopropionyl chloride esterification (e.g., with neopentyl alcohol) can be adapted, as seen in similar systems . Purity can be enhanced via fractional distillation or recrystallization.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm ester linkage and bromine substitution patterns.
- IR Spectroscopy : For identifying carbonyl (C=O, ~1740 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
- GC-MS/HPLC : To assess purity and detect volatile byproducts.
- Elemental Analysis : To validate molecular composition. Stability under analysis conditions (e.g., thermal degradation in GC) should be pre-tested .
Q. How should this compound be stored to maintain stability, and what degradation pathways are most likely?
Store under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis or oxidative degradation. Avoid exposure to moisture, bases, or nucleophiles due to the reactive α-bromo ester moiety. Degradation studies on similar esters (e.g., butyl 2-bromopropanoate) suggest hydrolysis to 2-bromopropanoic acid and neopentyl alcohol under acidic/alkaline conditions .
Advanced Research Questions
Q. How can this compound be integrated into dendrimer synthesis as a hydrolytically stable linker?
Neopentyl esters are known for steric shielding, which enhances hydrolytic resistance. For dendrimer applications, use fluorination-assisted esterification (e.g., with bis-MPA dendrimers) to attach the bromoester moiety. Monitor stability in phosphate buffers (pH 4–9) via ¹H NMR or mass loss assays. Evidence from neopentyl-based dendrimers shows >90% retention of ester integrity after 7 days in aqueous media .
Q. What experimental designs are suitable for evaluating pH-dependent hydrolysis kinetics of this compound?
- Prepare buffered solutions (pH 2–12) and incubate the ester at controlled temperatures (25–60°C).
- Quantify degradation products (e.g., 2-bromopropanoic acid) via HPLC or titration.
- Apply kinetic models (e.g., pseudo-first-order) and correlate data with the Apelblat or λh equations, as demonstrated for neopentyl glycol solubility studies .
Q. How should contradictory toxicological data from related compounds (e.g., neopentyl glycol) be interpreted for risk assessment?
Neopentyl glycol exhibits low systemic toxicity but male rat-specific nephrotoxicity due to α2u-globulin accumulation, a mechanism irrelevant to humans . For this compound, conduct:
- In vitro cytotoxicity assays (e.g., HepG2 cells) to screen for acute toxicity.
- Species-specific in vivo studies (e.g., rodent vs. humanized models) to validate relevance.
- Metabolite profiling to identify potential toxic intermediates (e.g., bromopropionic acid).
Q. What strategies resolve discrepancies in solubility data for neopentyl derivatives across solvents?
Use laser-monitored phase equilibria techniques to measure solubility in polar (water, ethanol) and nonpolar (hexane) solvents. Correlate results with Hansen solubility parameters and thermodynamic models (e.g., modified Apelblat equation). For example, neopentyl glycol’s solubility in ethanol was accurately predicted using such methods .
Methodological Notes
- Data Contradictions : Address conflicting stability or toxicity results by cross-referencing experimental conditions (e.g., buffer ionic strength, temperature gradients) .
- Advanced Applications : Leverage the steric bulk of the neopentyl group to design hydrolysis-resistant prodrugs or polymer precursors, ensuring compatibility with click chemistry protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
